5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Overview
Description
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a heterocyclic aromatic organic compound characterized by the presence of a pyrrolopyridine core with chlorine and iodine substituents, as well as a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde typically involves multiple steps, starting from simpler pyrrolopyridine derivatives. One common approach is the halogenation of pyrrolopyridine followed by formylation. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective introduction of halogen atoms and the formyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to remove the formyl group, resulting in the formation of an amine.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Amines and alcohols.
Substitution: A variety of substituted pyrrolopyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its halogenated structure makes it a valuable building block for the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is used as a probe to study biological systems. Its ability to interact with various biomolecules allows researchers to investigate enzyme activities, receptor binding, and cellular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to biologically active molecules makes it a candidate for drug design and optimization.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique properties enable the production of high-performance materials with specific desired characteristics.
Mechanism of Action
The mechanism by which 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridine
5-Iodo-1H-pyrrolo[2,3-b]pyridine
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is unique due to the presence of both chlorine and iodine atoms, as well as the formyl group
Properties
IUPAC Name |
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O/c9-5-1-4-6(10)2-11-8(4)12-7(5)3-13/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDZWQDJKFBYHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=NC(=C1Cl)C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186386 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxaldehyde, 5-chloro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346447-32-2 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxaldehyde, 5-chloro-3-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxaldehyde, 5-chloro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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